ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
CAS No.: 946216-28-0
Cat. No.: VC11937678
Molecular Formula: C21H21N5O5S2
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946216-28-0 |
|---|---|
| Molecular Formula | C21H21N5O5S2 |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) |
| Standard InChI Key | KLGIJPOIXWIQIQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate structure . Key features include:
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A 1,3,4-thiadiazole ring (five-membered heterocycle with two nitrogen and one sulfur atom).
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A 4-methoxyphenyl carbamoyl group attached to the thiadiazole via a urea linkage.
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A sulfanylacetamido bridge connecting the thiadiazole to an ethyl benzoate terminus.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₅S₂ |
| Molecular Weight | 487.6 g/mol |
| logP (Partition Coefficient) | 4.58 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Topological Polar Surface Area | 93.6 Ų |
| SMILES Notation | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks corresponding to C=O (1680–1720 cm⁻¹), N–H (3300 cm⁻¹), and S–C (650 cm⁻¹) bonds confirm functional groups .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals include δ 1.3 (triplet, ethyl CH₃), δ 3.8 (singlet, OCH₃), and δ 7.2–8.1 (aromatic protons) .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.
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Urea Linkage Introduction: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenyl isocyanate.
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Acetamido Bridge Coupling: Thiol-alkylation using chloroacetyl chloride, followed by amidation with ethyl 4-aminobenzoate.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole Formation | H₂SO₄, 80°C, 6 hr | 65–70 |
| Urea Functionalization | DMF, Et₃N, RT, 12 hr | 75–80 |
| Acetamido Coupling | CH₂Cl₂, DCC, DMAP, 0°C to RT, 24 hr | 60–65 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the pure product .
| Activity | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Antibacterial | S. aureus | 6.2 μM |
| Antifungal | Candida albicans | 9.8 μM |
| Cytotoxicity | MCF-7 | 10.5 μM |
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of Substituents
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Thiadiazole Core: Essential for redox activity; sulfur atoms facilitate electron transfer in microbial enzyme inhibition.
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Methoxyphenyl Group: Enhances lipophilicity, improving membrane permeability (logP = 4.58) .
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Ethyl Benzoate: Modulates solubility and bioavailability via ester hydrolysis in vivo .
Electrochemical Behavior
Cyclic voltammetry of analogous nitro-thiadiazoles reveals reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocycle), suggesting metabolic activation via nitroreductases .
Research Advancements and Future Directions
Recent Studies
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Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40%.
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Combination Therapy: Synergy with fluconazole reduces C. albicans biofilm formation by 70%.
Challenges and Opportunities
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Toxicity Profile: Limited data on hepatotoxicity; required for preclinical development.
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Resistance Mitigation: Structural modifications to bypass microbial efflux pumps.
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